molecular formula C15H14N4O3 B12941468 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- CAS No. 128071-39-6

9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro-

Cat. No.: B12941468
CAS No.: 128071-39-6
M. Wt: 298.30 g/mol
InChI Key: GKIRIKIDXIXOKE-UHFFFAOYSA-N
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Description

9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro-: is a complex organic compound that belongs to the acridinone family Acridinones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of acridinone followed by the introduction of the aminoethylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced to form various amine derivatives, which may have different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Acridinones: Formed through nucleophilic substitution reactions involving the aminoethylamino group.

Scientific Research Applications

Chemistry

In chemistry, 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with DNA and proteins makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer and bacterial infections. The nitro and amino groups play a crucial role in the compound’s biological activity and therapeutic potential.

Industry

In the industrial sector, 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- involves its interaction with cellular components such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage cellular structures. The aminoethylamino group allows the compound to bind to specific molecular targets, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Acriflavine: Used as an antiseptic and in cancer research.

Uniqueness

9(10H)-Acridinone, 4-((2-aminoethyl)amino)-1-nitro- is unique due to the presence of both a nitro group and an aminoethylamino substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

128071-39-6

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

4-(2-aminoethylamino)-1-nitro-10H-acridin-9-one

InChI

InChI=1S/C15H14N4O3/c16-7-8-17-11-5-6-12(19(21)22)13-14(11)18-10-4-2-1-3-9(10)15(13)20/h1-6,17H,7-8,16H2,(H,18,20)

InChI Key

GKIRIKIDXIXOKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)NCCN)[N+](=O)[O-]

Origin of Product

United States

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